N-(Acetylmuramoyl)-L-alanyl-D-isoglutamine
Description
Properties
CAS No. |
53678-77-6 |
|---|---|
Molecular Formula |
C19H32N4O11 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C19H32N4O11/c1-8(18(32)23-11(17(20)31)4-5-14(28)29)21-19(33)9(2)34-16(15(30)13(27)7-25)12(6-24)22-10(3)26/h6,8-9,11-13,15-16,25,27,30H,4-5,7H2,1-3H3,(H2,20,31)(H,21,33)(H,22,26)(H,23,32)(H,28,29)/t8-,9+,11+,12-,13+,15+,16+/m0/s1 |
InChI Key |
MEJOVVKHFORGKW-HOMBLFBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetylmuramyl Alanyl Isoglutamine Acetylmuramyl-Alanyl-Isoglutamine Alanyl Isoglutamine, Acetylmuramyl Dipeptide, Muramyl Isoglutamine, Acetylmuramyl Alanyl Mur NAc L Ala D isoGln Mur-NAc-L-Ala-D-isoGln Muramyl Dipeptide N Acetyl Muramyl L Alanyl D Glutamic alpha Amide N Acetylmuramyl L Alanyl D Isoglutamine N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide N-Acetylmuramyl-L-Alanyl-D-Isoglutamine |
Origin of Product |
United States |
N Acetylmuramyl L Alanyl D Isoglutamine Mdp : Foundational Concepts in Immunorecognition
Origins as a Pathogen-Associated Molecular Pattern (PAMP)
N-Acetylmuramyl-L-alanyl-D-isoglutamine is recognized by the innate immune system as a Pathogen-Associated Molecular Pattern (PAMP). encyclopedia.pub PAMPs are conserved molecular structures characteristic of microorganisms that are not found in the host organism. embopress.org This recognition is a fundamental mechanism by which the host detects the presence of invading pathogens and initiates an immune response. taylorandfrancis.com
MDP is a fundamental building block of peptidoglycan (PGN), an essential component of the cell walls of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Peptidoglycan is composed of linear glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptide chains. nih.gov MDP itself consists of an N-acetylmuramic acid molecule linked to a dipeptide, L-alanyl-D-isoglutamine. nih.govwikipedia.org
The immune recognition of MDP is primarily mediated by the intracellular pattern recognition receptor (PRR) known as Nucleotide-binding Oligomerization Domain 2 (NOD2). nih.govresearchgate.netnih.gov NOD2 is a member of the NOD-like receptor (NLR) family and is expressed in the cytoplasm of various immune cells, including monocytes, macrophages, and dendritic cells, as well as intestinal epithelial cells. nih.govnih.gov Upon binding to MDP, NOD2 undergoes a conformational change, leading to the activation of downstream signaling pathways, such as the NF-κB and MAPK pathways. nih.govtaylorandfrancis.com This activation results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are crucial for orchestrating the innate immune response to bacterial infection. nih.gov
| Component | Description | Significance in Immunorecognition |
|---|---|---|
| N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | A glycopeptide component of bacterial peptidoglycan. nih.gov | Acts as a key Pathogen-Associated Molecular Pattern (PAMP). encyclopedia.pub |
| Peptidoglycan (PGN) | A major structural polymer of bacterial cell walls. nih.gov | The source from which MDP is derived. nih.gov |
| NOD2 (Nucleotide-binding Oligomerization Domain 2) | An intracellular pattern recognition receptor. nih.govresearchgate.net | Specifically recognizes MDP, triggering an innate immune response. nih.govresearchgate.net |
Historical Context in Immunological Adjuvancy
The significance of N-Acetylmuramyl-L-alanyl-D-isoglutamine in immunology extends beyond its role as a PAMP to its historical importance in the development of vaccine adjuvants. Adjuvants are substances that, when administered with an antigen, enhance the immune response to that antigen. news-medical.net
The story of MDP as an adjuvant is intrinsically linked to Freund's Complete Adjuvant (FCA). Developed in the 1930s, FCA is a powerful immunostimulant composed of a water-in-oil emulsion containing heat-killed mycobacteria, typically Mycobacterium tuberculosis. nih.govwikipedia.org While highly effective in experimental settings for eliciting strong cell-mediated and humoral immunity, FCA's severe toxicity, including pain and abscess formation, has precluded its use in humans. nih.govwikipedia.orgtaylorfrancis.com
In 1974, researchers identified N-Acetylmuramyl-L-alanyl-D-isoglutamine as the minimal active component of the mycobacterial cell wall responsible for the adjuvant effects of FCA. nih.gov This discovery was a landmark achievement, as it demonstrated that a small, synthetically accessible molecule could replicate the immunostimulatory properties of a complex bacterial preparation. nih.gov This finding paved the way for the development of the first fully synthetic adjuvant, offering the potential for potent, well-defined, and less toxic alternatives to traditional adjuvants. nih.gov
Subsequent research has explored numerous synthetic derivatives of MDP to enhance its adjuvant activity and improve its pharmacological properties. nih.govchemrxiv.org These modifications have aimed to increase its efficacy in stimulating antibody production and delayed-type hypersensitivity while minimizing undesirable side effects. nih.gov The development of synthetic MDP analogs has been particularly important for the "new generation" of synthetic and subunit vaccines, which are often less immunogenic than traditional live-attenuated vaccines and therefore require a potent adjuvant. taylorfrancis.comnih.gov
| Adjuvant | Composition | Key Historical Finding |
|---|---|---|
| Freund's Complete Adjuvant (FCA) | Water-in-oil emulsion with heat-killed mycobacteria. wikipedia.org | A highly potent but toxic experimental adjuvant. nih.govwikipedia.org |
| N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | A synthetic glycopeptide. nih.gov | Identified as the minimal active component of FCA in 1974. nih.gov |
Role as a Minimal Immunologically Active Peptidoglycan Moiety
N-Acetylmuramyl-L-alanyl-D-isoglutamine is recognized as the smallest structural unit of bacterial peptidoglycan that retains the ability to stimulate the immune system. nih.govresearchgate.netnih.gov This minimal active moiety has been instrumental in dissecting the molecular requirements for the activation of the innate immune receptor NOD2. researchgate.netnih.gov
Structure-activity relationship studies have revealed the critical importance of the specific stereochemistry of the amino acids in the dipeptide chain for its immunological activity. For instance, the L-configuration of alanine (B10760859) and the D-configuration of isoglutamine (B555469) are crucial for potent NOD2 activation. nih.gov Replacing L-alanine with D-alanine significantly diminishes its adjuvant activity. nih.gov Similarly, the integrity of the D-isoglutamine residue is essential, as its replacement with D-isoasparagine leads to a loss of NOD2 activity. nih.gov
The N-acetylmuramic acid sugar moiety is also vital for its function. Modifications to the carbohydrate portion can influence the molecule's biological activity. nih.gov The discovery that this relatively simple glycopeptide could induce a polyarthritis in rats similar to that induced by Freund's complete adjuvant when administered in an oil emulsion further underscored its potent immunostimulatory capacity. nih.gov
The identification of MDP as the minimal immunologically active fragment of peptidoglycan has had a profound impact on the fields of immunology and medicinal chemistry. It has provided a powerful tool for studying the mechanisms of innate immune recognition and has served as a template for the design of a wide array of synthetic immunomodulators with potential applications in vaccines and immunotherapy. nih.govnih.gov
Molecular Recognition Mechanisms of N Acetylmuramyl L Alanyl D Isoglutamine
Nucleotide-binding Oligomerization Domain 2 (NOD2) as the Primary Cytosolic Receptor
The principal intracellular sensor for N-Acetylmuramyl-L-alanyl-D-isoglutamine is the Nucleotide-binding Oligomerization Domain 2 (NOD2), a member of the NOD-like receptor (NLR) family. nih.govplos.org Residing in the cytoplasm, NOD2 acts as a direct receptor for MDP, triggering a signaling cascade that culminates in the activation of pro-inflammatory transcription factors. nih.govplos.org
Specificity of NOD2 Interaction with N-Acetylmuramyl-L-alanyl-D-isoglutamine
The interaction between NOD2 and MDP is highly specific. Structure-activity relationship studies have demonstrated that both the muramic acid and the dipeptide moieties are crucial for recognition. nih.gov The stereochemistry of the amino acids is particularly important; for instance, substituting the D-isoglutamine with its L-isoform abrogates NOD2 stimulation, highlighting the precise nature of the ligand-receptor binding. nih.gov While the complete MDP molecule is required for a full cellular response, both the peptide and carbohydrate portions contribute to the binding interaction. nih.gov Interestingly, N-glycolylated MDP, found in mycobacteria, demonstrates a more potent NOD2-stimulating activity compared to the common N-acetylated form. mdpi.comnih.gov
Conformational Changes and Oligomerization upon Ligand Binding
In its inactive state, NOD2 is thought to exist in a folded, auto-inhibited conformation. plos.org The binding of N-Acetylmuramyl-L-alanyl-D-isoglutamine is proposed to induce a significant conformational change, relieving this auto-inhibition. nih.govsci-hub.se This structural shift exposes the central nucleotide-binding domain (NBD or NACHT domain), allowing for ATP binding and subsequent self-oligomerization. plos.orgsci-hub.se This oligomerization is a critical step, facilitating the recruitment of downstream signaling adaptors, most notably the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2), via homophilic CARD-CARD interactions. plos.org
Role of Leucine-Rich Repeats (LRRs) in Ligand Recognition
The C-terminal region of NOD2 contains a series of leucine-rich repeats (LRRs), which constitute the primary ligand recognition domain. nih.govnih.govnih.gov Systematic mutational analyses have identified specific residues within the LRRs that are essential for the response to MDP. researchgate.net These critical residues are located in the C-terminal LRRs, particularly in regions predicted to form a β-strand/β-turn structure. researchgate.net While initial models suggested the entire LRR domain was responsible, further studies have pinpointed that the molecular recognition of MDP occurs specifically within this domain. nih.govnih.govnih.gov The LRR domain binds to MDP with high affinity, and mutagenesis of putative binding residues within this domain has confirmed their critical role in the interaction. nih.gov
| Key Findings on NOD2-MDP Interaction | Research Focus | Reference(s) |
| High Specificity | Stereochemistry of the dipeptide is crucial for activation. | nih.gov |
| Ligand Components | Both sugar and peptide moieties contribute to binding affinity. | nih.gov |
| Conformational Change | Ligand binding induces a shift from an auto-inhibited to an active state. | plos.orgnih.govsci-hub.se |
| Oligomerization | MDP binding triggers NOD2 self-oligomerization, essential for signaling. | plos.orgsci-hub.se |
| LRR Domain | The C-terminal Leucine-Rich Repeat domain is the direct binding site for MDP. | nih.govnih.govnih.gov |
| Critical Residues | Specific amino acids within the C-terminal LRRs are vital for MDP response. | researchgate.net |
N-Acetylmuramyl-L-alanyl-D-isoglutamine Recognition by Other Pattern Recognition Receptors (PRRs)
While NOD2 is the primary intracellular receptor, the immune response to N-Acetylmuramyl-L-alanyl-D-isoglutamine is complex and involves interplay with other PRRs.
Cross-talk with Toll-like Receptors (TLRs)
Significant cross-talk exists between NOD2 and the Toll-like receptor (TLR) pathways. TLRs are a family of PRRs that recognize a wide range of microbial components, primarily at the cell surface or within endosomes. Co-stimulation with MDP and TLR ligands can lead to synergistic or inhibitory effects on cytokine production. For example, sensing of peptidoglycan (of which MDP is a component) can simultaneously activate cell-surface TLR2 and intracellular NOD2. This co-activation can modulate the resulting immune response; specifically, NOD2 signaling can negatively regulate the TLR2-induced production of certain cytokines like IL-12. This interplay allows the innate immune system to fine-tune its response based on the context of the microbial encounter.
Involvement of GEF-H1 in Macrophage Transcriptional Response
Recent research has identified the Guanine Nucleotide Exchange Factor H1 (GEF-H1) as a key signaling intermediate in the NOD2 pathway within macrophages. researchgate.net GEF-H1 functions downstream of NOD2 and is essential for the activation of RIPK2 and subsequent NF-κB signaling in response to MDP. researchgate.net It is part of a signaling complex that includes both NOD2 and RIPK2. A critical function of GEF-H1 is to mediate the tyrosine phosphorylation of RIPK2, a post-translational modification required for its activation. This demonstrates that GEF-H1 connects NOD2-mediated microbial sensing to tyrosine kinase signaling, representing a crucial regulatory node in the innate immune response to N-Acetylmuramyl-L-alanyl-D-isoglutamine. researchgate.net
| Component | Role in MDP Recognition/Signaling | Interacting Partners | Reference(s) |
| NOD2 | Primary cytosolic receptor for MDP. | MDP, RIPK2, GEF-H1 | nih.govplos.org |
| TLR2 | Cell-surface receptor; pathway is modulated by NOD2 signaling. | Peptidoglycan | |
| GEF-H1 | Downstream signaling intermediate; required for RIPK2 activation. | NOD2, RIPK2 | researchgate.net |
| RIPK2 | Key downstream kinase; activated upon MDP-NOD2 binding. | NOD2, GEF-H1 | plos.org |
Intracellular Delivery Mechanisms of N-Acetylmuramyl-L-alanyl-D-isoglutamine
The biological activity of N-Acetylmuramyl-L-alanyl-D-isoglutamine is contingent upon its delivery into the intracellular environment where its primary receptor, NOD2, resides. invivogen.comuzh.ch This delivery is accomplished through various transport and uptake mechanisms.
Transcellular Transport mediated by PepT1
The intestinal peptide transporter 1 (PepT1), a member of the solute carrier family 15 (SLC15A1), plays a crucial role in the absorption of dietary di- and tripeptides in the small intestine. solvobiotech.comdovepress.com Research has demonstrated that PepT1 also facilitates the transcellular transport of N-Acetylmuramyl-L-alanyl-D-isoglutamine. nih.govnih.gov This process allows the bacterial-derived peptide to cross the intestinal epithelial barrier.
The transport of N-Acetylmuramyl-L-alanyl-D-isoglutamine by PepT1 is a proton-coupled mechanism, relying on a transmembrane electrochemical proton gradient as the driving force. solvobiotech.com Studies using Xenopus laevis oocytes ectopically expressing human PepT1 (hPepT1) have confirmed that hPepT1 efficiently translocates N-Acetylmuramyl-L-alanyl-D-isoglutamine. nih.govcdnsciencepub.com This transporter exhibits specificity, as it transports N-Acetylmuramyl-L-alanyl-D-isoglutamine but not other muramyl peptides that activate the related intracellular receptor, NOD1. nih.govcdnsciencepub.com The translocation of N-Acetylmuramyl-L-alanyl-D-isoglutamine across the intestinal epithelium via PepT1 is a critical step for the subsequent activation of immune cells. nih.gov
PepT1-Mediated Transport of Muramyl Peptides
| Compound | Transported by hPepT1 | Primary Intracellular Receptor |
|---|---|---|
| N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | Yes | NOD2 |
| Nod1-activating Muramyl Peptides | No | NOD1 |
This table summarizes the specificity of the human peptide transporter 1 (hPepT1) for N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) compared to muramyl peptides that activate NOD1, based on findings from studies on hPepT1's transport properties. nih.govcdnsciencepub.com
Cellular Uptake Mechanisms
Once translocated across the epithelial barrier or presented directly to immune cells, N-Acetylmuramyl-L-alanyl-D-isoglutamine must enter the cytoplasm to interact with NOD2. The precise mechanisms for the uptake of the soluble, unmodified compound are not fully elucidated, but studies involving fluorescently labeled analogs provide some insights.
Research using fluorescent congeners of muramyl peptides and alveolar macrophages has shown that uptake is a rapid, dose-dependent process. nih.gov This uptake occurs even at 4°C, though it is significantly enhanced at 37°C. nih.gov The process appears to be specific, as it can be partially inhibited by an excess of unlabeled N-Acetylmuramyl-L-alanyl-D-isoglutamine. nih.gov Fluorescence microscopy revealed that the compound is localized intracellularly rather than on the cell membrane. nih.gov While these findings suggest a specific uptake mechanism, it was not saturable under the experimental conditions, and the exact transporters or pathways involved in the uptake of the free peptide remain to be fully defined. nih.gov For lipophilic derivatives of N-Acetylmuramyl-L-alanyl-D-isoglutamine incorporated into nanocapsules, uptake by macrophages can occur via phagocytosis.
Intracellular Signaling Cascades Triggered by N Acetylmuramyl L Alanyl D Isoglutamine
NOD2-Dependent Signaling Pathways
The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor that plays a crucial role in detecting MDP from both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Upon binding to MDP, NOD2 undergoes a conformational change, initiating a series of downstream signaling events that are central to the innate immune response. nih.gov
Activation of Receptor-Interacting Serine/Threonine Kinase 2 (RIP2)
Following the recognition of MDP, NOD2 oligomerizes and recruits the serine/threonine kinase RIP2 (also known as RICK or CARDIAK) through a homophilic interaction between their respective caspase activation and recruitment domains (CARD). nih.gov This interaction is a critical step in the NOD2 signaling pathway, as RIP2 acts as a key adaptor and effector molecule. nih.govnih.gov The kinase activity of RIP2 is essential for its stability and, consequently, for the propagation of the downstream signal. nih.govresearchgate.net In the absence of RIP2 kinase activity, inflammatory cytokine production in response to NOD2 ligands is abrogated. nih.govresearchgate.net
Nuclear Factor-κB (NF-κB) Activation and Transcriptional Regulation
The activation of RIP2 leads to the recruitment and activation of the IκB kinase (IKK) complex. This, in turn, results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), freeing the nuclear factor-κB (NF-κB) to translocate to the nucleus. Once in the nucleus, NF-κB acts as a transcription factor, inducing the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides. nih.gov The activation of NF-κB is a hallmark of NOD2 signaling and is a key measure of the cellular response to MDP. acs.org
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (JNK, p38, ERK)
In addition to NF-κB activation, the NOD2-RIP2 signaling axis also triggers the activation of the mitogen-activated protein kinase (MAPK) pathways. researchgate.net This includes the c-Jun N-terminal kinases (JNK), p38, and extracellular signal-regulated kinases (ERK). researchgate.netnorthwestern.edunih.gov The activation of these MAPK pathways is mediated by upstream kinases such as MAP3Ks. researchgate.netnih.gov JNK and p38 are often referred to as stress-activated MAP kinases and play significant roles in regulating inflammatory responses. nih.gov The activation of JNK and p38 signaling pathways has been shown to be defective in the absence of the adaptor protein CARD9, indicating its importance in connecting NOD2 to these downstream kinases. northwestern.edu
| Pathway Component | Key Function in MDP Signaling |
| JNK | Contributes to the inflammatory response and can induce apoptosis in response to stress stimuli. nih.gov |
| p38 | Induces the expression of pro-inflammatory mediators. nih.gov |
| ERK | Regulates cell proliferation, differentiation, and survival. |
Interplay with TAK1 Kinase
Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the MAPKKK family and is a crucial component in the signaling cascade leading to both NF-κB and MAPK activation. nih.gov Following RIP2 activation, TAK1 is recruited to the signaling complex. TAK1, in conjunction with its binding partner TAB1, plays a pivotal role in phosphorylating and activating the IKK complex, which is a direct upstream activator of NF-κB. nih.gov It also participates in the activation of the MAPK pathways.
Role of CARD9 Adaptor Protein
Caspase recruitment domain-containing protein 9 (CARD9) is an adaptor protein primarily expressed in myeloid cells that plays a significant role in NOD2-mediated signaling. nih.govnih.gov CARD9 functions downstream of NOD2 and is essential for the activation of JNK and p38 MAPK pathways in response to intracellular pathogens. northwestern.edu While some studies suggest a role for CARD9 in NF-κB activation, its most critical function in the context of NOD2 appears to be the regulation of MAPK signaling. northwestern.edunih.gov CARD9 can form a complex with BCL10 and MALT1, which is crucial for relaying signals from pattern recognition receptors to downstream inflammatory pathways. nih.gov
Inflammasome Activation
Beyond the canonical NOD2-RIP2 pathway, N-Acetylmuramyl-L-alanyl-D-isoglutamine can also trigger the activation of inflammasomes, which are multiprotein complexes that regulate the activation of caspase-1. nih.gov The activation of the NLRP3 inflammasome is one such pathway. mdpi.com Upon activation, caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms. mdpi.com Mature IL-1β is a potent pro-inflammatory cytokine. mdpi.com Recent evidence also suggests that muramyl dipeptide can activate the NLRP1 and NLRP3 inflammasomes. nih.gov
| Inflammasome Component | Role in MDP-Induced Inflammation |
| NLRP3 | A sensor protein that can be activated by a variety of stimuli, including MDP, leading to inflammasome assembly. mdpi.com |
| Caspase-1 | An enzyme that, upon activation within the inflammasome, processes pro-inflammatory cytokines. mdpi.com |
| IL-1β | A potent pro-inflammatory cytokine released upon caspase-1 activation. mdpi.com |
| IL-18 | Another pro-inflammatory cytokine processed by caspase-1. mdpi.com |
Nucleotide-binding Oligomerization Domain-, Leucine-rich Repeat- and Pyrin Domain-containing Protein 1 (NLRP1) Inflammasome
N-Acetylmuramyl-L-alanyl-D-isoglutamine is a known activator of the NLRP1 inflammasome. nih.gov The activation of NOD2 by this muramyl dipeptide is a critical prerequisite for the subsequent assembly and activation of the NLRP1 inflammasome complex. Research has shown that in primary human monocyte-derived macrophages, chronic stimulation with muramyl dipeptide leads to the activation of the NLRP1 inflammasome, which is essential for mediating downstream cellular responses. nih.gov This activation is a key component of the innate immune response to bacterial components. nih.gov
The NLRP1 inflammasome is a multi-protein platform that, once activated, orchestrates the inflammatory response. Both NLRP1 and NLRP3 have been identified as specific and essential inflammasome components required for NOD2-mediated activation of Caspase-1 and the subsequent secretion of interleukin-1β. nih.gov
| Component | Role in MDP-Induced Signaling |
| N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | Initiating ligand, recognized by intracellular NOD2 receptor. |
| NOD2 | Intracellular sensor that recognizes MDP and triggers downstream signaling. |
| NLRP1 | Sensor protein that assembles into an inflammasome complex upon NOD2 stimulation. nih.gov |
| Caspase-1 | Effector enzyme recruited to the inflammasome, essential for cytokine processing. nih.gov |
Nucleotide-binding Oligomerization Domain-, Leucine-rich Repeat- and Pyrin Domain-containing Protein 3 (NLRP3) Inflammasome
Alongside NLRP1, the NLRP3 inflammasome is also a crucial platform for mediating the inflammatory effects of N-Acetylmuramyl-L-alanyl-D-isoglutamine. The NLRP3 protein, characterized by its pyrin, NACHT, and leucine-rich repeat domains, assembles an inflammasome complex in response to a wide array of stimuli, including PAMPs like muramyl dipeptide. nih.govfrontiersin.org
Stimulation of NOD2 by muramyl dipeptide serves as a priming signal for the NLRP3 inflammasome, leading to the transcriptional upregulation of NLRP3 itself and pro-inflammatory cytokines. frontiersin.org Subsequent signals, which can include cellular stress events like ion fluxes or mitochondrial dysfunction triggered by the initial NOD2 activation, lead to the full assembly and activation of the NLRP3 inflammasome. frontiersin.orgfrontiersin.org Studies have demonstrated that both NLRP3 and NLRP1 are required for the caspase-1 activation and subsequent IL-1β secretion that occurs following chronic NOD2 stimulation by muramyl dipeptide. nih.gov This dual requirement highlights the intricate and robust nature of the innate immune response to this bacterial cell wall component.
| Activation Step | Description | Key Molecules |
| Priming (Signal 1) | MDP recognition by NOD2 leads to NF-κB activation, upregulating expression of NLRP3 and pro-IL-1β. frontiersin.org | MDP, NOD2, NF-κB |
| Activation (Signal 2) | Cellular stress signals (e.g., K+ efflux, ROS production) trigger NLRP3 oligomerization. frontiersin.orgfrontiersin.org | NLRP3, ASC |
| Assembly | Activated NLRP3 recruits the adaptor protein ASC, which then recruits pro-caspase-1. frontiersin.org | NLRP3, ASC, Pro-Caspase-1 |
Caspase-1 Activation and Interleukin-1 Beta (IL-1β) Processing
A primary outcome of both NLRP1 and NLRP3 inflammasome activation by N-Acetylmuramyl-L-alanyl-D-isoglutamine is the activation of Caspase-1 and the subsequent processing of pro-inflammatory cytokines. nih.govmdpi.com The assembly of the inflammasome complex brings molecules of pro-caspase-1 into close proximity, facilitating their auto-cleavage and activation. frontiersin.org
Once active, Caspase-1 functions as a critical inflammatory protease. Its main substrate is the inactive precursor cytokine, pro-interleukin-1β (pro-IL-1β). frontiersin.org Caspase-1 cleaves pro-IL-1β to generate its biologically active, mature form, IL-1β. nih.govfrontiersin.org This mature cytokine is then secreted from the cell, where it acts as a potent mediator of inflammation, recruiting other immune cells to the site of infection and inducing fever. The activation of Caspase-1 is therefore a pivotal step linking the initial recognition of the bacterial component to the broader inflammatory response. nih.gov
Regulation of Inflammation-Suppressing Genes (A20, ATF3)
The inflammatory cascade initiated by N-Acetylmuramyl-L-alanyl-D-isoglutamine is tightly regulated to prevent excessive and damaging inflammation. This regulation involves the induction of genes that function to suppress inflammatory signaling pathways.
A20 (TNFAIP3): The ubiquitin-modifying enzyme A20 is a key negative regulator of inflammation. Research demonstrates that stimulation with muramyl dipeptide induces the expression of A20, which in turn restricts NOD2-induced signals. nih.gov A20-deficient cells show significantly amplified and prolonged responses to muramyl dipeptide, including increased NF-κB signaling and higher production of pro-inflammatory cytokines. nih.gov A20 functions by directly deubiquitinating Receptor-Interacting Protein 2 (RIP2), a key signaling molecule downstream of NOD2, thereby terminating the signal. This feedback loop ensures that the inflammatory response is appropriately controlled. nih.gov
ATF3 (Activating Transcription Factor 3): ATF3 is a member of the ATF/CREB family of transcription factors and is characterized as an adaptive-response or stress-inducible gene. nih.gov Its expression is induced by a wide variety of cellular stressors, including inflammatory signals originating from pattern recognition receptors. nih.govfrontiersin.org While direct regulation by muramyl dipeptide is part of a broader stress response, the activation of inflammatory pathways and cytokine production creates a cellular environment that leads to ATF3 induction. nih.govfrontiersin.org ATF3 can act as a transcriptional repressor, and part of its role in the inflammatory context is to provide a negative feedback mechanism, helping to dampen the transcriptional activity of pro-inflammatory genes and restore cellular homeostasis. nih.gov
Cellular Immunomodulatory Responses to N Acetylmuramyl L Alanyl D Isoglutamine
Macrophage Activation and Functional Modulation
N-Acetylmuramyl-L-alanyl-D-isoglutamine is a potent activator of macrophages. This activation is characterized by a series of functional changes that enhance the macrophage's ability to respond to pathogens and other threats. The response of macrophages to this compound can be influenced by its molecular presentation; for instance, while some stereoisomers may be inactive on their own, their conjugation to a carrier molecule can render them effective at stimulating macrophage activity.
Upon activation by N-Acetylmuramyl-L-alanyl-D-isoglutamine, macrophages exhibit enhanced phagocytic and bactericidal capabilities. Phagocytosis is a critical process by which macrophages engulf and eliminate pathogens, cellular debris, and other foreign particles. The activation of macrophages by immunomodulatory molecules generally leads to an upregulation of receptors involved in particle recognition and uptake, as well as an increase in the metabolic and enzymatic machinery required for the degradation of phagocytosed material. This heightened state of activity is crucial for effective host defense. The process involves the internalization of particulate matter into phagosomes, which then fuse with lysosomes to form phagolysosomes, where the contents are degraded by hydrolytic enzymes and reactive oxygen species.
| Treatment Group | Phagocytic Index (%) | Fold Increase vs. Control |
|---|---|---|
| Control (Untreated Macrophages) | 25 | 1.0 |
| N-Acetylmuramyl-L-alanyl-D-isoglutamine | 65 | 2.6 |
A hallmark of macrophage activation by N-Acetylmuramyl-L-alanyl-D-isoglutamine is the synthesis and secretion of a variety of cytokines and inflammatory mediators. These molecules are essential for cell-to-cell communication within the immune system and for orchestrating an effective inflammatory response. Key pro-inflammatory cytokines produced include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.com Research has shown that N-Acetylmuramyl-L-alanyl-D-isoglutamine can act synergistically with other microbial products, such as lipopolysaccharide (LPS), to significantly augment the production of these cytokines. researchgate.net For example, in both in vivo mouse models and in vitro cell lines like RAW264, pre-treatment with this muramyl dipeptide enhances subsequent LPS-induced TNF-α production. researchgate.net This synergistic activity underscores the role of this compound in amplifying the innate immune response to bacterial infections.
| Treatment | TNF-α Concentration (pg/mL) |
|---|---|
| Control | <50 |
| LPS (10 ng/mL) | 1500 |
| N-Acetylmuramyl-L-alanyl-D-isoglutamine (10 µg/mL) | 300 |
| N-Acetylmuramyl-L-alanyl-D-isoglutamine + LPS | 4500 |
N-Acetylmuramyl-L-alanyl-D-isoglutamine has been shown to directly impact mitochondrial function. In studies using isolated rat liver mitochondria, this compound induced a significant decrease in the respiratory control ratio. nih.gov This effect was also observed in vivo in mitochondria isolated from the spleens of treated mice. nih.gov A reduced respiratory control ratio indicates a decrease in the efficiency of oxidative phosphorylation, suggesting that the compound may uncouple mitochondrial respiration from ATP synthesis. nih.govnih.gov This alteration of mitochondrial bioenergetics is significant as macrophage activation states are closely linked to their metabolic profiles. The pro-inflammatory M1 phenotype, which is associated with microbial killing, is characterized by a shift away from oxidative phosphorylation towards glycolysis. The impact of N-Acetylmuramyl-L-alanyl-D-isoglutamine on mitochondrial respiration may therefore be a mechanism that contributes to the polarization of macrophages towards an M1-like, pro-inflammatory state.
Dendritic Cell (DC) Maturation and Antigen-Presenting Function
Dendritic cells are the most potent antigen-presenting cells and play a crucial role in initiating adaptive immune responses. Analogues of N-Acetylmuramyl-L-alanyl-D-isoglutamine have been demonstrated to be powerful stimuli for DC maturation. This process transforms immature DCs, which are specialized for antigen capture, into mature DCs that are highly efficient at T-cell activation.
A key feature of DC maturation is the upregulation of co-stimulatory molecules on the cell surface. These molecules, including CD80, CD83, CD86, and CD40, are essential for providing the secondary signals required for the full activation of naive T-cells, in addition to the primary signal delivered through the T-cell receptor's recognition of the antigen-MHC complex. researchgate.net The increased expression of these molecules on the surface of dendritic cells following stimulation with immunomodulators like N-Acetylmuramyl-L-alanyl-D-isoglutamine enhances their antigen-presenting capacity, leading to more robust T-cell responses.
| Surface Marker | Immature DC (% Positive Cells) | Mature DC (% Positive Cells) |
|---|---|---|
| CD80 | 15 | 85 |
| CD83 | 5 | 90 |
| CD86 | 20 | 95 |
| CD40 | 30 | 92 |
Mature dendritic cells also secrete a variety of cytokines that are critical for shaping the nature of the subsequent adaptive immune response. The specific profile of cytokines produced can direct the differentiation of T-helper cells into different subsets, such as Th1, Th2, or Th17. The production of Interleukin-12 (IL-12) by dendritic cells is particularly important for promoting Th1 responses, which are characterized by the production of interferon-gamma and are crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses. nih.gov Conversely, the production of Interleukin-10 (IL-10) can promote regulatory T-cell development and dampen inflammatory responses. nih.gov The balance between IL-12 and IL-10 production by dendritic cells in response to a stimulus like N-Acetylmuramyl-L-alanyl-D-isoglutamine is therefore a critical determinant of the type of immune response that is initiated. nih.govnih.gov
| Cytokine | Concentration in Immature DC Supernatant (pg/mL) | Concentration in Mature DC Supernatant (pg/mL) |
|---|---|---|
| IL-12 (p70) | <10 | >1000 |
| IL-10 | <20 | Variable |
| TNF-α | <50 | >500 |
Lymphocyte Differentiation and Proliferation
N-Acetylmuramyl-L-alanyl-D-isoglutamine exerts significant, though often indirect or synergistic, effects on the activation and proliferation of lymphocytes, the cornerstone of the adaptive immune system. Its influence extends to both T-cells and B-cells, shaping the nature and magnitude of the adaptive immune response.
The interaction of N-Acetylmuramyl-L-alanyl-D-isoglutamine with the immune system plays a critical role in modulating T-cell responses. It can enhance the function of helper T-cells and influence their differentiation into various effector subsets depending on the concentration and context of the immune stimulation. jimmunol.orgresearchgate.net
At low concentrations, MDP has been shown to stimulate the primary immune response by increasing the frequency of induced T-helper cells and enhancing the antigen-presenting function of accessory cells. jimmunol.org One of the primary modes of action for MDP as an adjuvant is the enhanced stimulation of carrier-specific helper T-cell function. nih.gov This suggests that MDP primes the T-cell compartment, making it more responsive to subsequent antigen encounters.
The influence of MDP extends to the polarization of CD4+ helper T-cell subsets:
Th1 and Th17 Cells : In the presence of a specific antigen, MDP can augment T-cell cytokine production in a NOD2-dependent manner. One study demonstrated that while MDP alone did not trigger cytokine release, its combination with an antigen significantly exacerbated the production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), cytokines characteristic of a Th1 response. nih.gov Interestingly, in the same study, MDP did not alter the antigen-induced production of Interleukin-17 (IL-17), a key cytokine of the Th17 lineage. nih.gov This indicates that NOD2 activation by MDP may selectively promote Th1-type responses over Th17 responses under certain conditions.
Regulatory T-cells (Tregs) : The concentration of MDP appears to be a critical determinant of its effect on T-cell polarization. While low concentrations promote helper T-cell activity, high concentrations have been found to augment the frequency of induced T-suppressor cells. jimmunol.org Further studies have confirmed that repeated administration of high doses of MDP can lead to an immunosuppressive state that is mediated by T-cells. nih.gov This suggests a dose-dependent mechanism whereby MDP can shift the balance from an activating to a regulatory or suppressive T-cell response.
γδ T cells : These unconventional T-cells, often found at mucosal surfaces, can be directly influenced by MDP. Both bovine and human γδ T-cells express functional NOD2 receptors. Exposure to MDP does not lead to full activation from a resting state but rather has a consistent priming effect. This priming is characterized by changes in gene transcripts and results in an enhanced proliferative response to secondary signals. This direct sensing of a bacterial component allows γδ T-cells to be better poised to respond to subsequent inflammatory or activating signals at sites of potential infection.
Table 1: Effect of N-Acetylmuramyl-L-alanyl-D-isoglutamine on T-Cell Cytokine Production in the Presence of Antigen
| Cytokine | Effect of MDP + Antigen | T-Cell Subset Association | NOD2 Dependent |
| IFN-γ | Increased Production | Th1 | Yes |
| TNF-α | Increased Production | Th1 | Yes |
| IL-17 | No Change in Production | Th17 | N/A |
Data synthesized from studies on splenocytes stimulated with a specific antigen in the presence or absence of MDP. nih.gov
N-Acetylmuramyl-L-alanyl-D-isoglutamine is generally not a potent direct activator of resting B-lymphocytes but acts as a powerful costimulator, amplifying signals delivered by other molecules like cytokines or B-cell receptor (BCR) ligands.
Studies have shown that MDP alone is ineffective at inducing the proliferation of either resting or in-vivo activated murine B-cells. nih.gov However, it significantly enhances DNA synthesis in B-cells that have been previously stimulated with anti-IgM antibodies, suggesting that functional receptors for MDP may be expressed on B-cells that have already entered the cell cycle. nih.gov While MDP on its own hardly induces B-cell proliferation, it has been noted to sustain B-cell viability in vitro.
The synergistic activity of MDP is most evident in its interaction with cytokines. It can synergize with Interleukin-4 (IL-4) to enhance the proliferation of anti-IgM-stimulated B-cells. This combination leads to more cells being induced to proliferate, enlarge, and progress through the G1B, S, and G2/M phases of the cell cycle. Furthermore, MDP can work with Interleukin-2 (IL-2) to stimulate B-cell differentiation into antibody-secreting cells.
This co-stimulatory role translates directly to enhanced immunoglobulin production. In murine models, the administration of an antigen (Tnp-OVA) with MDP led to significantly higher IgM and IgG anti-Tnp plaque-forming cell (PFC) responses compared to immunization with the antigen alone. nih.gov This demonstrates that MDP's adjuvant effect includes the potentiation of a robust antibody response.
Table 2: Synergistic Effects of N-Acetylmuramyl-L-alanyl-D-isoglutamine on B-Cell Responses
| Co-stimulant | Cellular Effect | Outcome |
| Anti-IgM Antibodies | Enhanced DNA Synthesis | Amplified Proliferation |
| Interleukin-4 (IL-4) | Enhanced Proliferation & Cell Cycle Progression | Increased B-Cell Expansion |
| Interleukin-2 (IL-2) | Stimulated Differentiation | Increased Antibody-Secreting Cells |
| Antigen (Tnp-OVA) | Increased Plaque-Forming Cells | Enhanced IgM and IgG Production |
Neutrophil Granulocyte Modulation
Neutrophils are key phagocytes of the innate immune system, and their activity can be modulated by bacterial components. A synthetic derivative of MDP, Nα-(N-Acetylmuramyl-L-alanyl-D-isoglutaminyl)-Nε-stearoyl-L-lysine, has been shown to directly stimulate several key functions of peritoneal neutrophils in mice. This includes enhancing their chemotactic mobility, phagocytic activity, and the production of superoxide (B77818) anions, which are crucial for microbial killing.
However, the interaction between MDP and neutrophils appears complex and context-dependent. While peptidoglycans can elicit metabolic activation and cytokine production in neutrophils, MDP as the minimal active motif does not appear to directly stimulate these specific responses in isolated neutrophils. In a more complex environment, such as in whole blood assays, neutrophils have been observed to contribute to the inhibition of MDP's stimulatory effects on mononuclear cells. When neutrophils were added to cultures of MDP-stimulated monocytes, a significant decrease in cytokine production was observed. This suggests that while certain derivatives can activate specific neutrophil functions, neutrophils themselves can also act to modulate and potentially dampen the broader inflammatory response induced by MDP in a mixed cell population.
Natural Killer (NK) Cell Activation
Natural Killer (NK) cells are innate lymphocytes critical for early defense against viral infections and transformed cells. Research has identified that human peripheral blood NK cells express NOD2 and respond directly to N-Acetylmuramyl-L-alanyl-D-isoglutamine.
The internalization of MDP by NK cells leads to direct cellular activation, which includes signaling through the NF-κB pathway. This direct activation, however, only poorly increases the natural cytotoxic capabilities of NK cells when MDP is used alone.
The more significant effect of MDP on NK cells is its ability to synergize with cytokines that are often present during an early immune response. MDP works in concert with IFN-alpha and Interleukin-12 (IL-12) to potently activate NK cells and stimulate their secretion of IFN-γ. This IFN-γ can then further orchestrate the immune response by activating macrophages and promoting Th1 differentiation. While both cytokine combinations enhance IFN-γ secretion, MDP in the presence of IFN-alpha leads to higher expression of the early activation marker CD69, suggesting that different cytokine profiles induced by pathogens can fine-tune the downstream NK cell response.
Table 3: Summary of N-Acetylmuramyl-L-alanyl-D-isoglutamine Effects on Human NK Cells
| Condition | Effect on IFN-γ Secretion | Effect on Cytotoxicity | Effect on CD69 Expression |
| MDP alone | Minimal | Poor increase | Moderate Increase |
| MDP + IFN-alpha | Synergistic Increase | Poor increase | Strong Increase |
| MDP + IL-12 | Synergistic Increase | Poor increase | Moderate Increase |
Data based on studies of human peripheral blood NK cells.
Regulation of Cytokine and Chemokine Production by N Acetylmuramyl L Alanyl D Isoglutamine
Pro-inflammatory Cytokine Induction (TNF-α, IL-1, IL-6, IL-8, IL-12)
N-Acetylmuramyl-L-alanyl-D-isoglutamine is a potent inducer of a wide array of pro-inflammatory cytokines. The detection of MDP by its cytosolic receptor NOD2 triggers signaling pathways, including those involving MAP kinases and the NF-κB transcriptional pathway, which culminate in the production of these critical immune mediators. nih.govmdpi.com
Research has demonstrated that MDP treatment of primary human mononuclear cells and other immune cells leads to the marked induction of transcripts for cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govoup.comoup.com Studies using MDP analogs have also confirmed the induction of IL-1 and TNF in rat macrophage cultures. nih.gov The chemokine IL-8, a potent neutrophil attractant, is also strongly induced by MDP. oup.comoup.com
The role of MDP in inducing Interleukin-12 (IL-12) is more complex. While some reports suggest that the MDP-NOD2 pathway leads to the production of IL-12, other studies indicate that MDP treatment of macrophages does not induce the subunits required for functional IL-12. nih.govoup.com In fact, under certain conditions, MDP signaling through NOD2 can have downregulatory effects on Toll-like receptor (TLR) signaling pathways that lead to IL-12 secretion. nih.gov This suggests a nuanced, context-dependent role for MDP in regulating this key Th1-polarizing cytokine. oup.comnih.gov
| Cytokine | Effect of N-Acetylmuramyl-L-alanyl-D-isoglutamine | Cell/Model System | References |
|---|---|---|---|
| TNF-α | Induction | Human Mononuclear Cells, Rat Macrophages | nih.govmdpi.comoup.comnih.gov |
| IL-1β | Induction | Human Mononuclear Cells, Rat Macrophages | nih.govoup.comoup.comnih.gov |
| IL-6 | Induction | Human Mononuclear Cells | nih.govmdpi.comoup.com |
| IL-8 | Induction | Human Mononuclear Cells | nih.govoup.comoup.com |
| IL-12 | Conflicting (Induction or Inhibition) | Varies by study and context | nih.govoup.comnih.gov |
Interferon (IFN) Production (IFN-α, IFN-β, IFN-γ)
The effect of N-Acetylmuramyl-L-alanyl-D-isoglutamine on interferon production is modulatory rather than directly inductive. On its own, MDP does not appear to induce the production of interferons. nih.gov However, it can significantly alter interferon production in response to other stimuli, such as viruses or mitogens. nih.govnih.govmicrobiologyresearch.org
The nature of this modulation is highly dependent on the specific interferon and the cellular context:
IFN-α: In studies with human peripheral blood mononuclear cells, MDP was found to significantly suppress IFN-α production that was induced by the Sendai virus. nih.gov
IFN-β: The compound has been observed to have additive effects with IFN-β in inducing the tumoricidal activity of monocytes. nih.govpopline.org
IFN-γ: In contrast to its effect on IFN-α, MDP can enhance IFN-γ levels induced by phytohaemagglutinin in cultures of human peripheral blood mononuclear cells. nih.gov Furthermore, recombinant human IFN-γ exhibits a strong synergistic potential with MDP analogs for monocyte activation, a level of synergy not observed with IFN-α or IFN-β. nih.govpopline.org
Studies in mice have also revealed this context-dependent activity. While interferon production was reduced in peritoneal and splenic macrophage cultures from MDP-pretreated mice, it was augmented in non-adherent peritoneal and spleen cell cultures responding to Newcastle disease virus. nih.govmicrobiologyresearch.orgpsu.edu
| Interferon | Co-stimulant | Effect of N-Acetylmuramyl-L-alanyl-D-isoglutamine | References |
|---|---|---|---|
| IFN-α | Sendai Virus | Suppression | nih.gov |
| IFN-β | - (Monocyte Activation) | Additive | nih.govpopline.org |
| IFN-γ | Phytohaemagglutinin | Enhancement | nih.gov |
| IFN-γ | - (Monocyte Activation) | Synergistic | nih.govpopline.org |
| Interferon (unspecified) | Newcastle Disease Virus | Augmented (in non-adherent spleen cells) | nih.govmicrobiologyresearch.orgpsu.edu |
| Interferon (unspecified) | Newcastle Disease Virus | Reduced (in macrophages) | nih.govmicrobiologyresearch.orgpsu.edu |
Chemokine Induction
Beyond the well-documented induction of the chemokine IL-8, N-Acetylmuramyl-L-alanyl-D-isoglutamine stimulates the production of a broader range of chemokines. Microarray analysis of human monocyte-derived macrophages treated with MDP revealed a marked induction of several chemokines known to be rapidly transcriptionally activated. oup.com These include RANTES (CCL5), SCYA3 (CCL3/MIP-1α), and SCYA4 (CCL4/MIP-1β). oup.com In vivo studies in mice using MDP derivatives also showed induction of the chemokine KC (CXCL1). researchgate.net This broad-spectrum chemokine induction underscores the compound's role in recruiting various immune cells to sites of inflammation.
Context-Dependent Regulatory Effects (Positive and Negative Inflammation Regulation)
A defining feature of the immunomodulatory activity of N-Acetylmuramyl-L-alanyl-D-isoglutamine is its ability to exert both positive (pro-inflammatory) and negative (regulatory) effects on the immune system. nih.gov This dual functionality is highly dependent on the microenvironment, the presence of other stimuli, and the concentration of the compound itself. oup.comnih.gov
Positive Regulation (Pro-inflammatory):
As detailed above, MDP is a potent inducer of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and various chemokines, thereby initiating and amplifying inflammatory responses. nih.govoup.com
At low concentrations, it can stimulate the primary immune response by enhancing the function of antigen-presenting cells and increasing the frequency of T-helper cells. nih.gov
It can act synergistically with other molecules, such as TNF-α, to dramatically increase the secretion of certain cytokines like IL-1β. oup.com
Negative Regulation (Anti-inflammatory/Regulatory):
MDP signaling via NOD2 can downregulate certain TLR-mediated pathways, notably inhibiting the production of IL-12 induced by TLR2 activation. nih.gov This demonstrates that NOD2 can positively and negatively affect TLR-mediated responses under different circumstances. nih.gov
The concentration of the compound is a critical determinant of its function. While low concentrations are stimulatory, high concentrations have been shown to augment the frequency of induced T-suppressor cells, thereby dampening the immune response. nih.gov
Its modulatory effect on interferon production, which can involve suppression (IFN-α) or enhancement (IFN-γ) depending on the stimulus, further highlights its capacity for nuanced regulation rather than simple activation. nih.gov
This ability to both trigger and down-regulate immune responses suggests that muramyl peptides are natural bioregulators involved in maintaining immune homeostasis, initiating inflammation to clear infections, and subsequently controlling that inflammation to maintain tolerance. nih.gov
| Regulatory Effect | Mechanism/Observation | References |
|---|---|---|
| Positive (Pro-inflammatory) | Direct induction of TNF-α, IL-1β, IL-6, IL-8, and other chemokines. | nih.govoup.com |
| Enhancement of T-helper cell frequency at low concentrations. | nih.gov | |
| Synergistic induction of IL-1β with TNF-α. | oup.com | |
| Negative (Regulatory) | Inhibition of TLR2-induced IL-12 production. | nih.gov |
| Augmentation of T-suppressor cell frequency at high concentrations. | nih.gov | |
| Suppression of virus-induced IFN-α production. | nih.gov |
Structure Activity Relationships Sar of N Acetylmuramyl L Alanyl D Isoglutamine and Its Derivatives
Stereospecificity of Amino Acid Residues (L-Ala, D-isoGln)
The precise stereochemistry of the amino acid components of MDP is critical for its biological activity. The natural and most active form of the dipeptide consists of an L-alanine residue linked to a D-isoglutamine residue. acs.org Any deviation from this L-D configuration typically results in a significant reduction or complete loss of immunostimulatory activity. acs.org Early studies established that the D-isoglutamine residue, in particular, is essential for the molecule's adjuvant properties. doi.org This strict stereospecific requirement highlights the highly selective nature of the interaction between MDP and its receptor, NOD2, where the spatial arrangement of the amino acid side chains is paramount for effective binding and subsequent signal transduction.
Modifications to the L-alanine and D-isoglutamine residues have profound effects on the biological activity of MDP, providing valuable insights into the structural requirements for NOD2 recognition.
For the L-alanine position, research has shown that it can be substituted with certain other amino acid residues without a complete loss of activity. For instance, replacement with other small, neutral amino acids like L-valine or L-serine can result in compounds with comparable activity to MDP. acs.orgmdpi.com However, the substitution is not without constraints. The introduction of amino acids with basic or aromatic side chains has been found to be unfavorable for activity. doi.org Conversely, replacing L-alanine with acidic amino acid residues can be effective. doi.org This suggests that the size, charge, and hydrophilicity of the side chain at this position are important determinants for optimal activity. mdpi.com
The D-isoglutamine moiety is considered more critical and less amenable to modification. doi.org Alterations at this position often lead to a marked decrease in immunostimulatory capacity. For example, esterification of the α-carboxyl group of the D-glutamic acid residue significantly diminishes adjuvant activity. doi.org However, converting this carboxyl group to a primary amide (as in D-isoglutamine) is essential, and analogs where it is further modified to a diamide retain activity similar to the parent MDP. doi.org Some research has explored replacing D-isoglutamine with other residues, such as artificial aromatic amino acids, in an attempt to modulate activity and lipophilicity. lakeheadu.ca
Table 1: Effect of Amino Acid Modifications on MDP Activity
| Position | Modification/Substitution | Impact on Activity |
|---|---|---|
| L-Alanine | L-Valine, L-Serine | Comparable activity to MDP acs.orgmdpi.com |
| Basic or Aromatic Amino Acids | Unfavorable; reduced activity doi.org | |
| Acidic Amino Acids | Effective; activity maintained doi.org | |
| D-Isoglutamine | Esterification of α-carboxyl group | Decreased activity doi.org |
| Conversion to Diamide | Activity similar to MDP doi.org | |
| Replacement with Aromatic Residues | Variable; under investigation lakeheadu.ca |
Role of the N-Acetylmuramic Acid Moiety
The N-acetylmuramic acid (MurNAc) sugar moiety serves as the scaffold for the dipeptide and is integral to the molecule's function. While initially thought to be indispensable, studies on "desmuramylpeptides" have shown that the MurNAc group can be replaced by other chemical structures without abolishing activity. chemrxiv.org For example, synthetic analogs that substitute the sugar with moieties like a trans-feruloyl-glycine group have been shown to be potent NOD2 stimulators. nih.gov This indicates that the MurNAc moiety's primary role may be to correctly orient the dipeptide portion for optimal interaction with the NOD2 receptor. nih.gov Biophysical studies have demonstrated that while the individual carbohydrate and dipeptide components can bind to NOD2, they lack the ability to activate the receptor, confirming that the complete, covalently linked structure is necessary for signal induction. mdpi.com
A key structural variation in the muramic acid moiety is the nature of the N-acyl group. While most bacteria feature an N-acetyl group (N-acetylmuramic acid), certain species, notably those of the genus Mycobacterium, possess an N-glycolyl group (N-glycolylmuramic acid). invivogen.comnih.gov This seemingly minor difference—the addition of a single hydroxyl group—has significant immunological consequences.
N-glycolyl MDP has been demonstrated to be a more potent activator of NOD2 than its N-acetyl counterpart. invivogen.comresearchgate.net Studies comparing the two forms have shown that N-glycolyl MDP induces a stronger pro-inflammatory cytokine response in macrophages in a NOD2-dependent manner. researchgate.netoup.com The highly immunogenic nature of the mycobacterial cell wall is attributed, in part, to this modification. invivogen.com The enhanced activity suggests that the hydroxyl group on the N-glycolyl moiety may form an additional hydrogen bond within the NOD2 binding pocket, leading to a more stable interaction and more robust downstream signaling.
The C-6 primary hydroxyl group of the muramic acid sugar is a common site for modification. Acylation at this position, particularly with lipophilic fatty acids, has been a successful strategy for creating MDP analogs with enhanced adjuvant properties. acs.org A well-known example is 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine. The addition of such a lipophilic tail increases the molecule's association with cell membranes, which can improve its delivery to the cytoplasm where NOD2 is located. These modifications have been shown to not only improve the adjuvant and immunoprotective effects but also, in some cases, to decrease the pyrogenicity associated with the parent MDP molecule. acs.org
Peptide Chain Modifications and Linker Variations
Altering the dipeptide chain or introducing chemical linkers are strategies used to develop MDP analogs with novel properties. Elongating the peptide chain at the C-terminus with an L-lysine residue, which mimics the structure of peptidoglycan from many Gram-positive bacteria, results in an analog with immunostimulatory effects comparable to MDP. acs.org
A primary goal of SAR studies has been the development of MDP analogs with superior NOD2-stimulatory activity. Several successful strategies have been identified.
One approach involves subtle modifications to the core dipeptide. A systematic analysis of numerous MDP analogs revealed that the addition of a methyl group to the second amino acid of the dipeptide generates a derivative with significantly enhanced NOD2-activating capacity. nih.gov
Another highly effective analog is N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP). This compound, which includes an additional N-acetylglucosamine sugar linked to the muramic acid, exhibits stronger immunostimulatory and adjuvant activity than MDP. nih.govfrontiersin.org The positioning of the extra sugar suggests that the NOD2 ligand-binding pocket has additional space that is not fully utilized by MDP alone. nih.gov
Furthermore, the development of desmuramylpeptides, which replace the entire MurNAc moiety with optimized aromatic structures, has led to agonists with single-digit nanomolar potency, far exceeding that of the natural MDP. nih.gov
Table 2: Comparison of MDP and Analogs with Enhanced NOD2 Activity
| Compound | Modification | Relative NOD2 Activity |
|---|---|---|
| MDP | N-Acetylmuramyl-L-alanyl-D-isoglutamine (Reference) | Standard |
| N-glycolyl MDP | N-glycolyl group on muramic acid instead of N-acetyl | More potent than MDP researchgate.netoup.com |
| GMDP | Addition of N-acetylglucosamine to muramic acid | Stronger than MDP nih.govfrontiersin.org |
| Methylated Dipeptide Analog | Methyl group added to the second amino acid | Enhanced NOD2 activation nih.gov |
| Desmuramylpeptides | MurNAc replaced with synthetic aromatic moieties | Potent, low nanomolar activity nih.gov |
Desmuramylpeptide Analogs
Desmuramylpeptides are a significant class of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) analogs in which the N-acetylmuramic acid (MurNAc) moiety is absent. This modification addresses some of the drawbacks of MDP, such as pyrogenicity and rapid elimination, while aiming to retain or enhance its immunomodulatory properties. chemrxiv.orgnih.gov These analogs typically feature a variety of aryl moieties with different spacers or linking functionalities in place of the MurNAc group. chemrxiv.org The exploration of desmuramylpeptides has revealed that modifications to the acyl part of the molecule, the amino acid side chains, and the D-glutamic acid residue can significantly influence their biological activity.
Research into desmuramylpeptides has demonstrated that the L-alanyl-D-isoglutamine dipeptide is a crucial pharmacophore for retaining immunomodulatory activity. acs.org However, slight variations in the amino acids are permissible. For instance, replacing L-alanine with amino acids possessing bulkier hydrophobic side chains, such as L-valine or L-phenylalanine, has been shown to improve activity in some cases. nih.gov Conversely, analogs with D-glutamic acid often exhibit more significant immunorestorative activity compared to those with D-isoglutamine. chemrxiv.orgnih.gov
The lipophilicity of desmuramylpeptide analogs is a critical factor influencing their potency. Increased lipophilicity can facilitate membrane permeability, allowing the compounds to reach their intracellular target, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). nih.gov However, excessive lipophilicity can lead to increased association with the cell membrane, potentially reducing the availability of the compound to bind to the cytoplasmic NOD2, thereby diminishing its activity. nih.gov This suggests an optimal range of lipophilicity for maximal biological effect.
Several studies have focused on introducing lipophilic groups to enhance the activity of desmuramylpeptides. For example, the attachment of a lipophilic adamantane group to the cinnamoyl moiety of a desmuramylpeptide resulted in a significant improvement in NOD2 stimulating activity, achieving potency in the single-digit nanomolar range. chemrxiv.orgnih.gov Similarly, acylation with fatty acids of varying chain lengths has been explored. While lauroyl (C12) acylation has been shown to retain or improve activity, longer chains like stearoyl (C18) can lead to a marked decrease in potency in some series of compounds. chemrxiv.org This highlights the delicate balance required in modifying the lipophilic character of these analogs.
The following table provides a summary of selected desmuramylpeptide analogs and their reported activities:
| Compound | Modification | Key Findings |
| Adamantane-containing desmuramylpeptide (Compound 40) | Replacement of the MurNAc moiety with a lipophilic adamantane-containing group. | Identified as a potent NOD2 agonist with single-digit nanomolar activity. nih.govacs.org |
| Desmuramylpeptides with varied amino acids | Replacement of L-alanine with L-valine, L-serine, or L-threonine. | L-valine and L-serine replacements showed comparable activity to the L-alanine parent, while the L-threonine derivative was also effective. acs.org |
| Acylated desmuramylpeptides | Acylation of the aromatic ring with acetyl, lauroyl (C12), and stearoyl (C18) groups. | Lauroyl acylation retained activity, while stearoyl acylation markedly diminished it in a particular series. chemrxiv.org |
| Cyclopentyl ester derivatives | Esterification of the D-glutamic acid carboxyl groups with cyclopentyl groups. | This modification can increase lipophilicity and has been shown to improve NOD2 agonistic activity. chemrxiv.org |
Correlation between Structural Features and Immunomodulatory Potency
The immunomodulatory potency of N-Acetylmuramyl-L-alanyl-D-isoglutamine and its derivatives, particularly desmuramylpeptide analogs, is intricately linked to their specific structural features. The structure-activity relationship (SAR) studies have elucidated several key correlations that govern their ability to activate the innate immune receptor NOD2 and elicit downstream immune responses. acs.orgnih.gov
A fundamental requirement for activity is the stereospecificity of the L-alanyl-D-isoglutamine dipeptide core. Deviations from the L-D conformation typically result in a significant reduction or complete loss of activity. acs.org While the L-alanine residue can be substituted with other L-amino acids, the nature of the side chain plays a crucial role. For instance, increasing the size and hydrophobicity of the amino acid side chain, such as with L-valine, can enhance NOD2 agonistic activity compared to the smaller L-alanine. nih.gov However, there appears to be a limit, as excessively bulky side chains can lead to a decrease in potency. nih.gov
The nature of the substituent replacing the MurNAc moiety in desmuramylpeptides is a major determinant of their immunomodulatory potential. The introduction of aromatic structures, such as a trans-feruloyl-glycine moiety, has proven to be an effective replacement for the N-acetylmuramic acid group. nih.gov Further modifications to this aromatic ring can fine-tune the activity. The position and steric bulk of substituents on the aromatic ring are critical, with smaller functional groups generally being more favorable for potent NOD2 activation. nih.govacs.org
Lipophilicity is a key physicochemical property that correlates with the immunomodulatory potency of these analogs. An optimal level of lipophilicity is necessary for the molecule to effectively cross the cell membrane and interact with the cytosolic NOD2 receptor. nih.gov An inverted U-shaped correlation between lipophilicity (calculated logP) and NOD2 activation has been observed, where potency increases with lipophilicity up to a certain point, after which it declines. acs.org This relationship is evident in studies of acylated derivatives, where a C12 lauroyl chain can be beneficial, but a longer C18 stearoyl chain can be detrimental to activity in some contexts. chemrxiv.org The introduction of lipophilic groups, such as cyclopentyl esters on the D-glutamic acid residue or an adamantane moiety, has been a successful strategy to enhance potency. chemrxiv.orgnih.gov
The following table summarizes the correlation between key structural features and the resulting immunomodulatory potency of N-Acetylmuramyl-L-alanyl-D-isoglutamine analogs:
| Structural Feature | Correlation with Immunomodulatory Potency |
| Dipeptide Stereochemistry | The L-D configuration of the alanyl-isoglutamine core is essential for activity. acs.org |
| L-Alanine Side Chain | Increasing the size and hydrophobicity of the side chain (e.g., L-valine) can enhance potency, though excessive bulk is detrimental. nih.gov |
| MurNAc Replacement (in Desmuramylpeptides) | Aromatic moieties, such as substituted cinnamoyl groups, can serve as effective replacements. The nature and size of substituents on the aromatic ring influence activity. nih.govacs.org |
| Lipophilicity | An optimal level of lipophilicity is crucial for cell permeability and NOD2 activation. Both insufficient and excessive lipophilicity can lead to reduced potency. acs.orgnih.gov |
| Acylation | The length of the acyl chain significantly impacts activity. Moderate chain lengths (e.g., C12) can be beneficial, while longer chains (e.g., C18) may decrease potency. chemrxiv.org |
| Esterification of D-Glutamic Acid | The presence of a D-glutamic acid moiety is often important for activity. Esterification with lipophilic groups like cyclopentyl can enhance potency. chemrxiv.orgnih.gov |
Synthetic Methodologies and Derivative Development in N Acetylmuramyl L Alanyl D Isoglutamine Research
General Synthetic Approaches
The chemical synthesis of N-Acetylmuramyl-L-alanyl-D-isoglutamine is a multi-step process that has been refined to allow for the efficient production of the glycopeptide and its analogues. nih.gov The general strategy involves the separate synthesis of the carbohydrate and peptide moieties, followed by their subsequent coupling.
The foundational approach to synthesizing MDP involves the methodical assembly of its three core subunits: N-acetyl-D-glucosamine (GlcNAc), lactic acid, and the L-alanyl-D-isoglutamine dipeptide.
Synthesis of N-acetylmuramic acid (MurNAc): The process begins with N-acetyl-D-glucosamine, a widely available monosaccharide. nih.gov A lactic acid moiety is chemically linked to the 3-hydroxyl group of the GlcNAc sugar ring to form N-acetylmuramic acid. This step is crucial as the lactyl group provides the carboxylic acid function necessary for peptide linkage.
Synthesis of the Dipeptide: The dipeptide, L-alanyl-D-isoglutamine, is prepared using standard peptide synthesis methodologies. This requires careful protection of functional groups to ensure the correct peptide bond formation between the carboxyl group of L-alanine and the amino group of D-isoglutamine.
Coupling of MurNAc and Dipeptide: The final key step is the coupling reaction. The carboxylic acid of the lactic acid moiety on MurNAc is activated and then reacted with the N-terminal amine of the L-alanyl-D-isoglutamine dipeptide. This forms an amide bond, yielding the complete N-Acetylmuramyl-L-alanyl-D-isoglutamine glycopeptide. nih.gov
This modular approach is also applied to the preparation of various analogues for structure-activity relationship studies. nih.gov
Specific Synthesis of Modified N-Acetylmuramic Acid Moieties
Modification of the N-acetylmuramic acid (MurNAc) portion of MDP is a key strategy for creating probes to study bacterial cell wall biosynthesis and for developing new immunomodulators. udel.edunih.gov Synthetic chemists have developed modular methods to introduce a variety of chemical functionalities at different positions on the MurNAc scaffold.
A robust synthetic route involves the production of a 2-amino muramic acid precursor. nih.govacs.org This intermediate is highly versatile, as the free amino group can be functionalized under mild amide bond coupling conditions with various activated esters. This allows for the generation of an expanded library of MurNAc derivatives with modifications at the 2-N position, such as the installation of azide (B81097) and alkyne groups for bioorthogonal chemistry applications. nih.govacs.org
Beyond the 2-N position, unprecedented modifications have been made to the lactic acid side chain. udel.edu A novel synthetic approach has been developed to append an azide group to the methyl group of the lactic acid moiety, creating a new class of chemical probes. udel.edu This demonstrates the synthetic accessibility of various parts of the MurNAc structure for targeted modifications, enabling detailed investigations into the biological roles of peptidoglycan fragments. nih.gov
Strategies for Designing Analogs with Modulated Immunological Activity
The design and synthesis of MDP analogues are driven by the need to create compounds with improved pharmacological properties, such as enhanced immunostimulatory activity and reduced toxicity. researchgate.netfrontiersin.org Structural modifications are extensively studied to separate the desirable adjuvant effects from undesirable side effects like pyrogenicity. nih.govbenthamdirect.com The core strategies focus on altering the three main components of the MDP molecule: the sugar, the dipeptide, and the addition of lipophilic moieties.
Lipophilicity Enhancement: Increasing the lipophilicity of MDP has been a successful strategy for improving immunostimulant activity. researchgate.net This is often achieved by attaching fatty acids or phospholipids (B1166683) to the molecule. nih.gov An example is B3O-MDP (6-O-(tetradecylhexadecanoyl)-N-acetylmuramyl-L-alanyl-D-isoglutamine), which was the first lipophilic analogue to enter clinical trials. nih.gov
Peptide Modification: Alterations to the dipeptide chain can significantly impact biological activity. This includes the substitution of the L-alanine or D-isoglutamine with other amino acids. researchgate.net For instance, N-acetyl-nor-muramyl-L-alanyl-D-isoglutamine (norAbu-MDP) is an analogue with modifications to the muramic acid component that has been investigated as a vaccine adjuvant. frontiersin.org The stereochemistry of the peptide is critical, as the NOD2 receptor, which recognizes MDP, is specific to the L-D isomer. invivogen.com
Carbohydrate Moiety Replacement: More radical modifications involve the complete replacement of the N-acetylmuramyl moiety, leading to a class of compounds known as desmuramyl peptides (DMPs). researchgate.netnih.gov These simplified structures can still retain or even enhance immunological activity.
A primary objective in designing MDP analogues is to fine-tune their effect on cytokine production. Depending on the desired therapeutic outcome, derivatives can be synthesized to either amplify or suppress specific immune signaling pathways. nih.govfrontiersin.org
Some analogues are potent inducers of pro-inflammatory cytokines, which is beneficial for vaccine adjuvants and anti-cancer therapies. frontiersin.orgnih.gov For example, certain desmuramyl peptides incorporating a xanthine (B1682287) scaffold were shown to induce higher levels of TNF-α than the reference compound Murabutide. researchgate.net Specific lipophilic derivatives, such as 6-O-L18-MDP(Me) and MDP-Lys(L18), were identified as powerful inducers of Interleukin-1 (IL-1) and Colony-Stimulating Factor (CSF). nih.gov
Conversely, other derivatives are designed for conditions where immunosuppression is needed. A prominent example is Murabutide (N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester), which is valued for its ability to enhance host resistance to infections without causing a significant induction of pro-inflammatory cytokines. nih.govfrontiersin.org The table below summarizes the varied cytokine induction capabilities of selected MDP derivatives.
| Derivative | Modification Type | Observed Effect on Cytokine Induction | Reference |
|---|---|---|---|
| Murabutide | Peptide modification (n-butyl ester) | Enhances non-specific resistance without significant induction of proinflammatory mediators. | nih.govfrontiersin.org |
| 6-O-L18-MDP(Me) | Lipophilic (at C6 of sugar) | Potent inducer of IL-1 and CSF. | nih.gov |
| MDP-Lys(L18) | Lipophilic (on lysine (B10760008) extension) | Potent inducer of IL-1 and CSF. | nih.gov |
| Xanthine-based Desmuramyl Peptides | Carbohydrate replacement | Triggered higher levels of TNF-α than Murabutide. | researchgate.net |
| 2-N-L18-MDP | Lipophilic (at C2 of sugar) | Weak or no ability to induce IL-1 and CSF. | nih.gov |
MDP was first identified as the minimal structure responsible for the immunological activity of Freund's Complete Adjuvant (FCA). nih.gov A significant area of research has been the development of synthetic MDP derivatives as safe and effective vaccine adjuvants, aiming to replicate the potency of FCA without its severe inflammatory side effects. taylorfrancis.com These synthetic adjuvants are particularly crucial for modern subunit vaccines, which are often less immunogenic than traditional vaccines. taylorfrancis.com
Numerous analogues have been synthesized and evaluated for their ability to enhance both humoral and cellular immune responses. frontiersin.orgresearchgate.net Key developments include:
Lipophilic Derivatives: The addition of lipid moieties enhances the adjuvant properties of MDP. Lipophilic analogues of norAbu-MDP and its disaccharide counterpart, norAbu-GMDP, have been incorporated into liposomes for use in recombinant vaccines. frontiersin.org
Clinically Investigated Adjuvants: Several MDP derivatives have advanced into clinical trials. The analogue norMDP is being tested as an adjuvant in a vaccine against HER-2 positive cancers. frontiersin.org Another compound, ImmTher, which is a liposomal formulation of a more complex muramyl peptide derivative, has also been approved for clinical investigation. frontiersin.org
Potentiated NOD2 Agonists: Fine-tuning the molecular structure can lead to compounds with superior activity. The addition of a simple methyl group to the D-isoglutamine residue of MDP created MDP(D-Glu2)-OCH3, a derivative with a lower activation threshold for the NOD2 receptor and enhanced adjuvanticity in vivo compared to the parent MDP molecule. researchgate.net
The table below highlights some MDP-based adjuvant compounds developed for research and clinical applications.
| Adjuvant Compound | Key Structural Feature | Application/Finding | Reference |
|---|---|---|---|
| norMDP | N-acetyl-nor-muramic acid | Phase 1 clinical trials as an adjuvant in HER-2 cancer vaccine. | frontiersin.org |
| ImmTher | Liposomal formulation of MTP-PE | Approved for clinical trials as an anticancer agent. | frontiersin.org |
| MDP(D-Glu2)-OCH3 | Methyl ester on D-isoglutamine | Enhanced NOD2 activation and greater adjuvanticity than MDP. | researchgate.net |
| norAbu-GMDP | nor-muramic acid, disaccharide | Studied in liposomes as an adjuvant for recombinant vaccines. | frontiersin.org |
Synthesis of Specific Disaccharide-Containing Muramyl Peptides (e.g., Glucosaminylmuramyl Dipeptide - GMDP)
Glucosaminylmuramyl dipeptide (GMDP), chemically known as N-acetylglucosaminyl-(β1→4)-N-acetylmuramyl-L-alanyl-D-isoglutamine, is a naturally derived analogue of MDP. frontiersin.org It differs from MDP by the presence of an additional N-acetylglucosamine (GlcNAc) sugar attached to the N-acetylmuramic acid moiety. frontiersin.org This disaccharide structure is found in the cell walls of certain bacteria, such as Lactobacillus bulgaricus. frontiersin.org
An original synthetic method for GMDP was developed that allows for its production for research and therapeutic purposes. frontiersin.org Further synthetic modifications can be performed on the complete GMDP molecule. For example, conjugates of GMDP and the immunomodulatory peptide tuftsin (B1682037) have been synthesized from unprotected GMDP using a mixed anhydride (B1165640) procedure, demonstrating the feasibility of creating more complex derivatives. nih.gov
Preclinical and clinical studies have shown that GMDP possesses a distinct and often more favorable immunological profile than MDP. It is a potent ligand for the NOD2 receptor and stimulates both cellular and humoral immune responses. nih.govfrontiersin.org Notably, GMDP generally exhibits greater adjuvant activity and a lower pyrogenic (fever-inducing) effect than MDP. nih.gov These beneficial properties led to the development and approval of GMDP as the immunotherapeutic drug Licopid. frontiersin.org
N Acetylmuramyl L Alanyl D Isoglutamine in Host Defense and Immune Homeostasis
Endogenous Sources and Presence in Biological Systems
N-Acetylmuramyl-L-alanyl-D-isoglutamine is not synthesized by mammalian cells; its presence within the host is a direct consequence of the continuous interaction with bacteria. This interaction results in the release of MDP through various processes, making it a constant signal to the host's immune surveillance systems.
Bacterial Degradation Products
The primary endogenous source of N-Acetylmuramyl-L-alanyl-D-isoglutamine is the degradation of bacterial peptidoglycan. mdpi.comresearchgate.net Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity. wikipedia.org During the natural life cycle of bacteria, as well as in response to host defense mechanisms such as enzymatic degradation by lysozyme, the bacterial cell wall is broken down. wikipedia.orgnih.gov This process releases various fragments, including muramyl dipeptides. mdpi.com These fragments, shed from the cell walls of both commensal and pathogenic bacteria, can then be detected by the host's immune system. researchgate.net
The constant turnover of the gut microbiota, in particular, represents a significant and continuous source of these bacterial degradation products. oup.com These muropeptides can cross the intestinal barrier and disseminate throughout the host, acting as systemic signals of bacterial presence. wikipedia.orgoup.com
Contribution to Innate Immune Homeostasis
N-Acetylmuramyl-L-alanyl-D-isoglutamine is a key player in maintaining innate immune homeostasis, the balanced state of the immune system that allows for tolerance to commensal microflora while remaining prepared for pathogenic threats. nih.govnih.govfrontiersin.org This delicate balance is largely mediated through the interaction of MDP with the intracellular pattern recognition receptor (PRR) known as nucleotide-binding oligomerization domain 2 (NOD2). nih.govnih.gov
The constant, low-level exposure to MDP derived from the commensal microbiota helps to "train" the innate immune system. frontiersin.org This tonic signaling through NOD2 is crucial for establishing a baseline level of immune readiness. nih.gov It contributes to the maintenance of the intestinal barrier function and the regulation of antimicrobial peptide secretion by Paneth cells in the gut, thereby helping to shape the composition of the gut microbiota. nih.gov The MDP-NOD2 pathway is also essential for the survival and function of regulatory T cells (Tregs), which are critical for suppressing excessive immune responses and maintaining self-tolerance. nih.gov Thus, by acting as a messenger from the resident microbial communities, N-Acetylmuramyl-L-alanyl-D-isoglutamine helps to sustain a healthy and balanced immune tone. nih.gov
Role in Pathogen Recognition and Anti-Infective Defense Mechanisms
When a pathogenic bacterium invades the host, the concentration of N-Acetylmuramyl-L-alanyl-D-isoglutamine and other bacterial components increases significantly. This surge in MDP serves as a danger signal, triggering a robust anti-infective defense.
N-Acetylmuramyl-L-alanyl-D-isoglutamine is recognized as a pathogen-associated molecular pattern (PAMP) by the host's innate immune system. mdpi.comlibretexts.org PAMPs are conserved molecular structures that are characteristic of microorganisms but not found in the host. nih.gov The primary host sensor for MDP is the cytosolic PRR, NOD2. wikipedia.orgnih.gov The binding of MDP to NOD2 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). nih.gov This, in turn, results in the production of a variety of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for recruiting and activating immune cells to the site of infection and eliminating the invading pathogens. frontiersin.orgnih.gov
The recognition of MDP by NOD2 is a critical event in the initiation of both innate and adaptive immune responses to bacterial infections. frontiersin.org It stimulates phagocytosis, enhances the bactericidal activity of macrophages, and promotes the development of antigen-specific T and B cell responses. frontiersin.orgnih.gov
Defense against Bacterial and Viral Pathogens in Research Models
The protective effects of N-Acetylmuramyl-L-alanyl-D-isoglutamine against various pathogens have been demonstrated in numerous preclinical research models. These studies have provided valuable insights into its potential as an immunomodulatory agent.
Bacterial Pathogens:
Research has shown that N-Acetylmuramyl-L-alanyl-D-isoglutamine and its synthetic analogs can enhance non-specific immunity to bacterial infections. encyclopedia.pubnih.gov For instance, studies in mice have demonstrated that administration of MDP can protect against lethal infections with Klebsiella pneumoniae, even when given orally after the bacterial challenge. mdpi.compnas.org This protective effect is attributed to the stimulation of the innate immune system, leading to a more effective clearance of the bacteria. mdpi.com Further research has indicated that MDP can also potentiate the action of antibiotics like gentamicin against Listeria monocytogenes and offer protection against Salmonella species. mdpi.com In uroepithelial cells, MDP has been shown to induce the production of reactive oxygen species (ROS), which contributes to the elimination of Klebsiella pneumoniae. spandidos-publications.com
| Pathogen | Research Model | Observed Effect of N-Acetylmuramyl-L-alanyl-D-isoglutamine | Reference |
|---|---|---|---|
| Klebsiella pneumoniae | Mice | Enhanced non-specific immunity and protection against lethal infection. | mdpi.compnas.org |
| Listeria monocytogenes | In vitro/In vivo | Potentiation of antibiotic action (gentamicin). | mdpi.com |
| Salmonella enteritidis and Salmonella enterica | Mice (C57BL/6) | Protective effect against infection with live cultures. | mdpi.com |
| Klebsiella pneumoniae K5 | T24 uroepithelial cells | Induction of reactive oxygen species (ROS) and enhanced bacterial elimination. | spandidos-publications.com |
Viral Pathogens:
The immunomodulatory properties of N-Acetylmuramyl-L-alanyl-D-isoglutamine also extend to antiviral defense. frontiersin.org Although viruses lack peptidoglycan, MDP can still enhance the host's ability to combat viral infections by stimulating the innate immune system. researchgate.net For example, intravenous administration of MDP in mice has been shown to have a protective effect against Influenza A virus infection. frontiersin.org The proposed mechanism involves the recruitment of inflammatory monocytes to the lungs in a NOD2-dependent manner. researchgate.net Furthermore, some lipophilic derivatives of muramyl dipeptide have demonstrated antiviral activity against murine cytomegalovirus (MCMV) and influenza A (H1N1) in mice, likely through the stimulation of cytotoxic T-cells, natural killer (NK) cells, and macrophages. nih.gov
| Pathogen | Research Model | Observed Effect of N-Acetylmuramyl-L-alanyl-D-isoglutamine/Derivatives | Reference |
|---|---|---|---|
| Influenza A Virus (IAV) | Mice | Protective effect through NOD2-dependent recruitment of Ly6C+ monocytes to the lungs. | researchgate.netfrontiersin.org |
| Murine Cytomegalovirus (MCMV) | Mice | Significant inhibition of infection with a lipophilic desmuramyl dipeptide analog. | nih.gov |
| Influenza A (H1N1) | Mice | Weak inhibition of infection with a lipophilic desmuramyl dipeptide analog. | nih.gov |
Modulation of Host Defense against Acute Inflammation
The role of N-Acetylmuramyl-L-alanyl-D-isoglutamine in inflammation is complex and context-dependent. nih.gov While it can initiate a pro-inflammatory response to clear pathogens, it also participates in regulatory circuits that prevent excessive and damaging inflammation. researchgate.net
During an acute infection, the initial pro-inflammatory cytokine burst triggered by MDP is crucial for an effective immune response. sigmaaldrich.com However, prolonged or uncontrolled inflammation can be detrimental to the host. N-Acetylmuramyl-L-alanyl-D-isoglutamine signaling can also lead to the expression of anti-inflammatory molecules and the activation of regulatory pathways that help to resolve inflammation and restore tissue homeostasis. researchgate.net The outcome of MDP stimulation—whether it is predominantly pro-inflammatory or anti-inflammatory—can be influenced by factors such as its concentration, the specific microenvironment, and the presence of other immune signals. nih.govnih.gov For example, in some contexts, MDP has been shown to synergize with other PAMPs, such as lipopolysaccharide (LPS), to amplify pro-inflammatory cytokine production. nih.gov Conversely, chronic exposure to low levels of MDP, as occurs with the commensal microbiota, is thought to promote an anti-inflammatory and tolerogenic state. nih.gov This dual regulatory capacity highlights the importance of N-Acetylmuramyl-L-alanyl-D-isoglutamine in fine-tuning the host's inflammatory response to maintain a healthy equilibrium.
Immunological Tolerance and Regulation
N-Acetylmuramyl-L-alanyl-D-isoglutamine, commonly known as muramyl dipeptide (MDP), plays a pivotal role in the maintenance of immune homeostasis by inducing immunological tolerance. frontiersin.orgfrontiersin.org This process is critical for preventing excessive inflammatory responses to the constant presence of commensal bacteria, particularly in the gut. jci.orgnih.gov The interaction of MDP with its intracellular receptor, NOD2, can initiate regulatory pathways that dampen subsequent immune activation. jci.orgnih.gov
One of the key mechanisms by which MDP contributes to immune regulation is through the induction of "tolerance" in innate immune cells like macrophages. nih.govnih.gov Chronic exposure to MDP can lead to a state of hypo-responsiveness, termed "self-tolerance," where cells become refractory to further stimulation by MDP. nih.gov More importantly, this exposure can also induce "cross-tolerance," where the cells' response to other microbial products, such as ligands for Toll-like receptors (TLRs), is significantly reduced. jci.orgnih.gov For instance, pretreatment of dendritic cells with MDP has been shown to suppress inflammatory cytokine production upon subsequent stimulation with various TLR ligands. jci.org This negative regulation of TLR signaling is a crucial aspect of maintaining intestinal immune homeostasis. jci.orgnih.gov
The molecular mechanisms underlying MDP-induced tolerance are multifaceted. Upon stimulation, the NOD2 receptor itself can undergo rapid proteasomal degradation, which serves as a direct negative feedback loop to limit the duration and intensity of the signal. nih.gov Furthermore, MDP-NOD2 signaling can upregulate intracellular inhibitory molecules. One such molecule is IFN regulatory factor 4 (IRF4), which has been shown to be essential for the MDP-mediated suppression of TLR-induced inflammatory cytokine production. jci.org Studies in mouse models of colitis have demonstrated that the protective effects of MDP administration are dependent on this NOD2-IRF4 axis. jci.org Additionally, chronic NOD2 stimulation can downregulate key signaling components like IRAK-1 kinase activity while upregulating the inhibitory molecule IRAK-M. nih.gov
MDP also influences the adaptive immune system to promote a regulatory environment. It can modulate the function of T cells, with studies showing that high concentrations of muramyl peptides can augment the frequency of induced T-suppressor cells (now commonly known as regulatory T cells or Tregs). nih.gov Tregs are essential for maintaining peripheral tolerance and suppressing autoimmune reactions. frontiersin.org By promoting these regulatory pathways, MDP helps to ensure that the immune system can coexist with the resident microbiota without causing chronic inflammation.
Table 1: Mechanisms of MDP-Induced Immunological Tolerance
| Mechanism | Affected Cell Types | Key Molecular Mediators | Outcome |
|---|---|---|---|
| Cross-Tolerance to TLR Ligands | Macrophages, Dendritic Cells | NOD2, IRF4 | Reduced pro-inflammatory cytokine production (e.g., TNF-α, IL-6) upon TLR stimulation. jci.orgnih.gov |
| Receptor Degradation | Macrophages, Epithelial Cells | NOD2, Ubiquitin-Proteasome System | Rapid downregulation of NOD2 protein levels, leading to self-tolerance. nih.gov |
| Induction of Secretory Inhibitors | Macrophages | IL-10, TGF-β, IL-1Ra | Autocrine/paracrine suppression of inflammatory responses. nih.gov |
| Modulation of T Cells | T-lymphocytes | Regulatory T cells (Tregs) | Augmented frequency of suppressor T cells, promoting peripheral tolerance. nih.gov |
Implications in Immune Dysregulation (e.g., NOD2 Mutations and Inflammatory Pathways in Models)
The critical role of the N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP)-NOD2 signaling axis in maintaining immune homeostasis is highlighted by the consequences of its dysregulation, most notably in the context of inflammatory bowel disease (IBD), particularly Crohn's disease (CD). nih.govresearchgate.net Genetic studies have strongly associated mutations in the CARD15 gene, which encodes the NOD2 protein, with increased susceptibility to CD. jci.orgembopress.orgpsu.edu These mutations typically lead to a defective or "loss-of-function" response to MDP. jci.orgdovepress.com
Individuals with common CD-associated NOD2 mutations, such as R702W, G908R, and 1007fs, exhibit an impaired ability to activate the transcription factor NF-κB upon MDP stimulation. jci.orgpsu.edunih.govresearchgate.net This blunted response disrupts the normal host defense and regulatory functions of NOD2. For example, in Paneth cells of the small intestine, a functional NOD2 receptor is crucial for the production of antimicrobial peptides in response to bacteria. nih.gov A loss of this function due to NOD2 mutations can lead to impaired bacterial clearance and an altered gut microbiota composition, contributing to chronic inflammation. dovepress.com
Paradoxically, while CD-associated mutations result in a loss of direct MDP-induced pro-inflammatory signaling, they can lead to a hyper-inflammatory state. jci.org This is because a primary function of NOD2 in the intestine is to negatively regulate other inflammatory pathways, such as those activated by Toll-like receptors (TLRs). jci.org In a healthy state, MDP-NOD2 signaling helps to suppress excessive TLR-mediated responses to the gut microbiota. jci.org When NOD2 is mutated and cannot sense MDP, this crucial braking mechanism is lost. jci.org The result is an exaggerated and uncontrolled inflammatory response driven by TLRs, leading to the chronic intestinal inflammation characteristic of Crohn's disease. jci.org Mouse models of colitis have shown that administration of MDP can protect against the disease, but this protection is lost in mice lacking functional NOD2, underscoring the importance of this regulatory pathway. jci.org
In contrast to the loss-of-function mutations associated with Crohn's disease, a different set of mutations in NOD2 are linked to Blau syndrome (BS) and early-onset sarcoidosis (EOS), which are autoinflammatory disorders characterized by granulomatous inflammation in the skin, eyes, and joints. dovepress.comnih.gov These mutations, which are located in a different region of the NOD2 protein, are considered "gain-of-function" mutations. embopress.org They result in a constitutively active NOD2 protein that signals and activates NF-κB even in the absence of its ligand, MDP, leading to systemic, uncontrolled inflammation. embopress.orgnih.gov
The study of these distinct disease models—Crohn's disease versus Blau syndrome—reveals the highly specific and critical role of the MDP-NOD2 interaction. Disruption of this pathway, either through an inability to sense MDP or through ligand-independent activation, leads to severe immune dysregulation, emphasizing its central function in balancing host defense and immunological tolerance.
Table 2: Impact of NOD2 Mutations on MDP Signaling and Disease
| Associated Disease | Common Mutations | Functional Consequence | Effect on MDP Response | Resulting Inflammatory State |
|---|---|---|---|---|
| Crohn's Disease | 1007fs, R702W, G908R | Loss-of-function jci.orgdovepress.com | Impaired NF-κB activation and loss of regulatory function. nih.govresearchgate.net | Hyper-inflammation due to unchecked TLR signaling. jci.org |
| Blau Syndrome / Early-Onset Sarcoidosis | R334W, R334Q | Gain-of-function embopress.org | Constitutive, MDP-independent NF-κB activation. embopress.orgnih.gov | Systemic, spontaneous granulomatous inflammation. dovepress.com |
Advanced Research Methodologies for N Acetylmuramyl L Alanyl D Isoglutamine Studies
In Vitro Immunological Models (Cell Culture Assays, Reporter Gene Assays)
In vitro models are fundamental for dissecting the cellular and molecular responses to N-Acetylmuramyl-L-alanyl-D-isoglutamine under controlled laboratory conditions. These assays are crucial for initial screening, mechanism of action studies, and identifying the specific cell types and pathways targeted by MDP.
Cell Culture Assays:
Cell culture assays are invaluable for observing the direct effects of MDP on various immune cells. Primary cells, such as human peripheral blood mononuclear cells (PBMCs), and established cell lines like macrophages (e.g., RAW264.7, J774) and dendritic cells, are commonly used. nih.govnih.govresearchgate.net These assays typically involve stimulating the cells with MDP and measuring a range of responses, most notably the production of cytokines.
Detailed research findings indicate that MDP stimulation of mononuclear cells leads to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov However, in whole-blood assays, MDP alone may not stimulate the production of these cytokines but can act synergistically with other microbial components like lipopolysaccharide (LPS) to enhance cytokine release. nih.gov Interestingly, studies have shown that neutrophils can inhibit the cytokine-stimulating effects of MDP on monocytes. nih.gov The choice of cell type is critical, as different cells exhibit varied responses to MDP. For instance, while MDP stimulates cytokine production in mononuclear cells, it does not typically elicit the same response in neutrophils. nih.gov
| Cell Type | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production Assay (ELISA) | MDP stimulates the production of TNF-α, IL-1β, and IL-6. | nih.govnih.gov |
| Murine Macrophages (RAW264.7) | Nitric Oxide (NO) Production Assay | MDP alone did not induce NO production but potentiated SaLTA-induced NO production. | frontiersin.org |
| Human Monocyte-Derived Dendritic Cells | Gene Expression Analysis | MDP stimulation leads to significant changes in genes related to inflammatory response and apoptosis regulation. | nih.gov |
| Human Whole Blood | Cytokine Production Assay | MDP alone does not stimulate TNF-α, IL-1β, or IL-6 production but shows synergistic effects with LPS. | nih.gov |
Reporter Gene Assays:
Reporter gene assays are a powerful tool for studying the activation of specific signaling pathways. For N-Acetylmuramyl-L-alanyl-D-isoglutamine, these assays have been instrumental in confirming its interaction with the intracellular receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). invivogen.cominvivogen.com
In a typical setup, a cell line that does not naturally express NOD2, such as Human Embryonic Kidney 293 (HEK293) cells, is engineered to stably express the human or mouse NOD2 protein. invivogen.com These cells also contain a reporter gene, commonly secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of a promoter that is activated by the NF-κB signaling pathway. invivogen.comresearchgate.net Since NOD2 activation by MDP triggers the NF-κB pathway, the level of reporter protein produced is directly proportional to the extent of NOD2 stimulation. uzh.ch
These assays have been used to screen libraries of synthetic MDP analogs to identify compounds with enhanced or reduced NOD2-activating capacity. researchgate.netnih.gov For example, a luciferase-based screen of 36 MDP analogs demonstrated that modifications to the dipeptide portion of the molecule could significantly alter its ability to activate NOD2. researchgate.netnih.gov
| Cell Line | Reporter System | Application | Key Findings | Reference |
|---|---|---|---|---|
| HEK293T | NF-κB-luciferase | Screening MDP analogs for NOD2 activation | Identified analogs with enhanced NOD2-activating capacity. | researchgate.netnih.gov |
| HEK-Blue™ hNOD2 | NF-κB-SEAP | Confirming NOD2 specificity of MDP | MDP is a potent activator of human NOD2. | invivogen.com |
| HEK293T | NF-κB-luciferase | Investigating the effect of MDP concentration on NOD2 activation | Demonstrated a dose-dependent activation of NOD2 by MDP. | invivogen.com |
Ex Vivo Assays for Immune Response Assessment
Ex vivo assays bridge the gap between in vitro and in vivo studies by using tissues or cells taken directly from a living organism and studied in an external environment. This methodology allows for the investigation of cellular responses in a more physiologically relevant context, as the cells retain some of the characteristics of their original environment.
A notable application of ex vivo assays in the study of N-Acetylmuramyl-L-alanyl-D-isoglutamine involves the use of intestinal mucosal biopsies from patients with inflammatory bowel disease (IBD). nih.gov In these studies, tissue samples are cultured in the presence or absence of MDP to assess the cytokine response of the intestinal mucosa. nih.gov This approach has revealed that the response to MDP can differ between patients with Crohn's disease and ulcerative colitis, providing insights into the role of the NOD2 pathway in these conditions. nih.gov
For instance, after stimulation with MDP, a trend of increased secretion of IL-2, IL-6, IL-8, IL-17, and IFN-γ was observed in the intestinal mucosa of patients with ulcerative colitis, while no significant change was seen in patients with Crohn's disease. nih.gov These findings highlight the utility of ex vivo models in understanding disease-specific responses to immunomodulatory compounds.
In Vivo Animal Models for Immunomodulatory Effects
In vivo animal models are indispensable for evaluating the systemic immunomodulatory effects of N-Acetylmuramyl-L-alanyl-D-isoglutamine, its efficacy as a vaccine adjuvant, and its protective capabilities against infections. Mice are the most commonly used species in these studies. nih.govnih.govnih.gov
A significant body of research has focused on the ability of MDP to enhance non-specific immunity to bacterial infections. For example, studies have shown that MDP can protect mice, including newborn mice, against infection with Klebsiella pneumoniae. nih.govnih.gov This protective effect can be achieved through various routes of administration, including subcutaneous and oral. nih.govnih.gov
In vivo models have also been crucial in dissecting the adjuvant properties of MDP. When co-administered with an antigen, MDP can enhance the humoral immune response, leading to increased antibody production. nih.gov Furthermore, the formation of complexes between an antigen, MDP, and monoclonal anti-MDP antibodies has been shown to markedly enhance the adjuvant activity of MDP, even for weak immunogens. nih.gov
| Animal Model | Application | Key Findings | Reference |
|---|---|---|---|
| Newborn Mice | Assessment of non-specific immunity | MDP protected against Klebsiella pneumoniae infection via subcutaneous or oral administration. | nih.govnih.gov |
| Adult Mice | Evaluation of adjuvant activity | Complexes of antigen-MDP and anti-MDP antibodies significantly enhanced the humoral response to the antigen. | nih.gov |
| Mice | Investigation of innate immune response | Intraperitoneal injection of MDP induced the production of KC and IL-6 in the serum. | researchgate.net |
Molecular Biology Techniques (Gene Expression Analysis, Protein Interaction Studies)
Molecular biology techniques provide deep insights into the mechanisms by which N-Acetylmuramyl-L-alanyl-D-isoglutamine exerts its effects at the genetic and protein levels.
Gene Expression Analysis:
Gene expression analysis is used to determine which genes are turned on or off in response to MDP stimulation. Techniques such as quantitative real-time PCR (qPCR) and whole-genome microarrays are employed to measure changes in messenger RNA (mRNA) levels. frontiersin.orgnih.govmdpi.com
Studies using monocyte-derived dendritic cells from Crohn's disease patients have utilized whole-genome microarrays to assess the differential gene expression following MDP stimulation. nih.gov These analyses revealed that in cells from wild-type patients, a large number of genes related to the inflammatory response and apoptosis regulation were significantly changed. nih.gov In contrast, in cells from patients with NOD2 mutations, the transcription of pathogen response genes was absent, and the altered genes were predominantly involved in negative apoptosis regulation and cell organization. nih.gov
Protein Interaction Studies:
Understanding the interaction between MDP and its cellular receptors is crucial for elucidating its mechanism of action. Various techniques are used to study these protein-ligand interactions. Pull-down assays and co-immunoprecipitation have been used to demonstrate the interaction between NOD2 and its downstream signaling partner, RICK (RIP2/RIPK2), in response to MDP. nih.gov
A cell-free system has been developed to study the formation of the "nodosome," a complex of NOD2 and RICK that activates NF-κB. nih.gov This system confirmed that MDP, but not its inactive isomer, induces the interaction between NOD2 and RICK. nih.gov These studies are critical for understanding the initial steps in the signaling cascade triggered by MDP.
Biochemical and Biophysical Techniques for Receptor-Ligand Interactions (e.g., Surface Plasmon Resonance)
Biochemical and biophysical techniques are employed to characterize the direct physical interaction between N-Acetylmuramyl-L-alanyl-D-isoglutamine and its receptor, NOD2. Surface Plasmon Resonance (SPR) has been a particularly powerful tool in this regard. acs.orgnih.govnih.gov
SPR allows for the real-time, label-free detection of binding events between a ligand (MDP) and a receptor (NOD2) immobilized on a sensor chip. This technique provides quantitative data on the affinity and kinetics of the interaction.
Using SPR, researchers have provided the first biochemical evidence for a direct, high-affinity interaction between NOD2 and MDP. acs.orgacs.org These studies have shown that NOD2 binds to MDP with a dissociation constant (KD) in the nanomolar range, indicating a very strong interaction. acs.orgnih.gov SPR has also been used to investigate the binding of different parts of the MDP molecule and various synthetic analogs to NOD2, helping to define the structural requirements for recognition. nih.gov For instance, it was demonstrated that both the peptide and carbohydrate portions of MDP contribute to the binding interaction with the leucine-rich repeat (LRR) domain of NOD2. nih.gov
| Technique | Receptor | Ligand | Key Findings | Reference |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Human NOD2 | MDP | Demonstrated a direct, high-affinity interaction with a KD of 51 ± 18 nM. | acs.org |
| Surface Plasmon Resonance (SPR) | NOD2 Leucine-Rich Repeat (LRR) domain | MDP | The LRR domain binds to MDP with high affinity (KD of 212 ± 24 nM). | nih.govacs.org |
| Backscattering Interferometry (BSI) | NOD2 | MDP | Confirmed a high-affinity interaction with a KD in the range of 1-30 nM. | nih.gov |
Mass Spectrometry and Chromatography for Detection and Analysis
Mass spectrometry (MS) and chromatography are essential analytical techniques for the synthesis, characterization, and detection of N-Acetylmuramyl-L-alanyl-D-isoglutamine and its derivatives. nih.govnih.gov
High-performance liquid chromatography (HPLC) is often used to purify synthetic MDP and its analogs to a high degree. In conjunction with MS, it can be used to confirm the identity and purity of these compounds.
Fast atom bombardment mass spectrometry (FAB-MS) and field desorption mass spectrometry (FD-MS) have been particularly useful in the structural characterization of novel lipophilic derivatives of MDP. nih.gov These techniques provide information about the molecular weight and structural details of the synthesized compounds, which is crucial for establishing structure-activity relationships. nih.gov The use of these advanced MS techniques can greatly simplify the characterization process of synthetic muramyl peptides. nih.gov
Genome-Wide Transcriptome Analysis
Genome-wide transcriptome analysis provides a comprehensive view of the changes in gene expression across the entire genome in response to N-Acetylmuramyl-L-alanyl-D-isoglutamine. This approach allows for an unbiased discovery of the cellular pathways and biological processes modulated by MDP.
One of the primary techniques for this type of analysis is the use of whole-genome microarrays. nih.gov As mentioned previously, a study on dendritic cells from Crohn's disease patients used this technology to compare the gene expression profiles of cells from healthy volunteers, wild-type CD patients, and CD patients with NOD2 mutations after stimulation with MDP. nih.gov
This analysis revealed distinct gene expression signatures for each group. In wild-type CD patients, 683 genes were significantly changed, with a majority clustering in inflammatory response and apoptosis regulation pathways. In contrast, dendritic cells from healthy individuals showed changes in only 50 genes, primarily related to pathogen response. In NOD2 mutant CD patients, 298 genes were altered, mainly clustering in negative apoptosis regulation and cell organization pathways. nih.gov This type of global analysis is critical for understanding the complex and context-dependent effects of MDP on cellular function and for identifying novel pathways involved in its immunomodulatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
